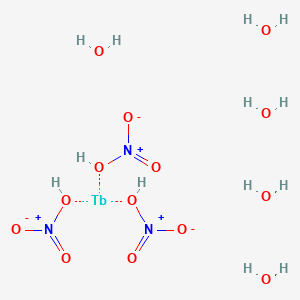
Bis(nitrooxy)terbio nitrate pentahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(nitrooxy)terbio nitrate pentahydrate is a chemical compound with the molecular formula Tb(NO3)3·5H2O. It is a nitrate salt of terbium, a rare earth element, and is commonly used in various scientific and industrial applications due to its unique properties. The compound is highly soluble in water and forms a crystalline structure, making it suitable for use in various chemical reactions and processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(nitrooxy)terbio nitrate pentahydrate can be synthesized by dissolving terbium(III,IV) oxide in a mixture of aqueous nitric acid (HNO3) and hydrogen peroxide (H2O2) solution . The reaction typically involves the following steps:
- Dissolve terbium(III,IV) oxide in concentrated nitric acid.
- Add hydrogen peroxide to the solution to facilitate the reaction.
- Crystallize the resulting solution to obtain terbium nitrate pentahydrate crystals.
- Dry the crystals using sulfuric acid to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:
- Dissolving terbium oxide in nitric acid.
- Using hydrogen peroxide to enhance the reaction.
- Crystallizing and drying the product to obtain high-purity terbium nitrate pentahydrate .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(nitrooxy)terbio nitrate pentahydrate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in various chemical reactions.
Reduction: It can be reduced to form other terbium compounds.
Substitution: The nitrate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Hydrogen peroxide (H2O2)
- Nitric acid (HNO3)
- Various organic ligands for substitution reactions
Major Products Formed
The major products formed from these reactions include:
- Terbium oxide
- Various terbium coordination compounds
- Luminescent phosphors for optical applications
Wissenschaftliche Forschungsanwendungen
Bis(nitrooxy)terbio nitrate pentahydrate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of bis(nitrooxy)terbio nitrate pentahydrate involves its ability to act as an oxidizing agent. The nitrate groups in the compound can release nitric oxide (NO), which can then interact with various molecular targets and pathways. This release of NO can lead to the activation of soluble guanylate cyclase, resulting in the production of cyclic GMP (cGMP). The cGMP then activates protein kinases, leading to various cellular responses, including the relaxation of vascular smooth muscles and inhibition of platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bismuth(III) nitrate pentahydrate: Similar in structure and used in various chemical and industrial applications.
Ytterbium(III) nitrate pentahydrate: Another rare earth nitrate with similar properties and applications.
Europium(III) nitrate pentahydrate: Used in similar luminescent and optical applications.
Uniqueness
Bis(nitrooxy)terbio nitrate pentahydrate is unique due to its specific luminescent properties and its ability to act as a dopant in various advanced materials. Its high solubility and crystalline structure make it particularly suitable for use in optical and bioimaging applications .
Eigenschaften
Molekularformel |
H13N3O14Tb |
|---|---|
Molekulargewicht |
438.04 g/mol |
IUPAC-Name |
nitric acid;terbium;pentahydrate |
InChI |
InChI=1S/3HNO3.5H2O.Tb/c3*2-1(3)4;;;;;;/h3*(H,2,3,4);5*1H2; |
InChI-Schlüssel |
QACZFROIWLRSNW-UHFFFAOYSA-N |
Kanonische SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O.O.O.O.[Tb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


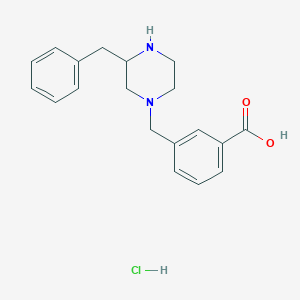
![3-({N-[1-(4-fluorophenyl)ethyl]-1-quinolin-3-ylformamido}methyl)benzoic acid](/img/structure/B12506982.png)
![N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B12506991.png)
![2-Oxo-2-phenylethyl 2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12506994.png)
![4-[(1r,4r)-4-[(1E)-prop-1-en-1-yl]cyclohexyl]benzonitrile](/img/structure/B12507001.png)
![5-carbamimidamido-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide; trifluoroacetic acid](/img/structure/B12507013.png)
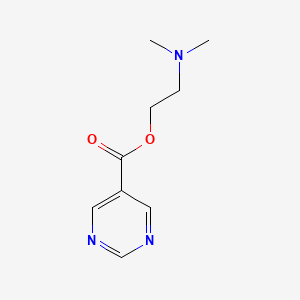
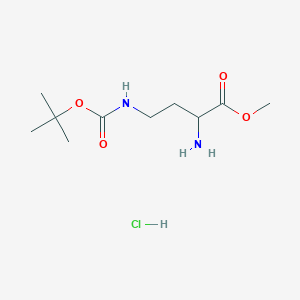
![2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one](/img/structure/B12507038.png)
![3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12507046.png)
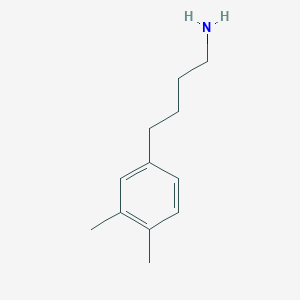

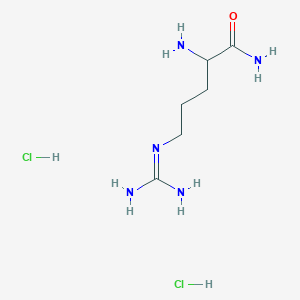
![N-(4-methoxybenzyl)-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12507068.png)
